5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClF2N5O and its molecular weight is 363.75. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-Catalyzed Synthesis and HSP90 Inhibition
A study by Ferrini et al. (2015) highlights the synthesis of triazole-containing compounds, including 5-amino-1,2,3-triazole-4-carboxylates, via ruthenium-catalyzed cycloaddition. These compounds, like "5-amino-1-(4-chlorobenzyl)-N-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide", serve as scaffolds for creating biologically active molecules, including HSP90 inhibitors which have potential as cancer therapeutics. The synthesis protocol emphasizes complete regiocontrol, enabling the preparation of structurally complex and biologically significant compounds (Ferrini et al., 2015).
Antimicrobial Activities of Triazole Derivatives
Bektaş et al. (2007) investigated the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These derivatives, structurally related to "this compound", showcased good to moderate activities against various test microorganisms. The study underscores the importance of triazole derivatives in developing new antimicrobial agents, providing insights into the structural requirements for antimicrobial efficacy (Bektaş et al., 2007).
Synthesis and Characterization of Triazole-Based Compounds
Albert and Trotter (1979) explored the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the versatility of triazole compounds in synthesizing heterocyclic compounds with potential biological activities. This research provides a foundational approach to creating diverse compounds from triazole-based starting materials, such as "this compound", for various scientific applications (Albert & Trotter, 1979).
Application in Solid-Phase Synthesis of Peptide Amides
Albericio and Bárány (2009) demonstrated the utility of a polymer-supported benzylamide for the solid-phase synthesis of C-terminal peptide amides under mild conditions. This study is relevant for understanding how triazole derivatives, similar to "this compound", can be utilized in peptide synthesis, highlighting their potential in drug development and material science applications (Albericio & Bárány, 2009).
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-6-5-11(18)7-12(13)19/h1-7H,8,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHLKKVQOBWHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.